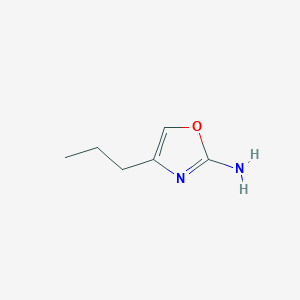![molecular formula C11H13NO4 B13236382 [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxolane ring, which is further connected to a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and ®-glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Scientific Research Applications
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol can be compared with similar compounds such as:
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol: This compound has a similar structure but with the nitro group positioned at the 4th position on the phenyl ring instead of the 2nd position.
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol: Another similar compound with the nitro group at the 3rd position on the phenyl ring.
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1 |
InChI Key |
BIBCJADOERSLBC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)

![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
amine](/img/structure/B13236325.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)
![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)


